molecular formula C12H21NO2 B3249777 trans-Ethyl octahydro-1H-quinolizine-3-carboxylate CAS No. 19728-77-9

trans-Ethyl octahydro-1H-quinolizine-3-carboxylate

Cat. No.: B3249777
CAS No.: 19728-77-9
M. Wt: 211.3 g/mol
InChI Key: ICWZXKPBSHGFEO-WDEREUQCSA-N
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Description

“trans-Ethyl octahydro-1H-quinolizine-3-carboxylate” is a chemical compound with the molecular formula C12H21NO2 . It has a molecular weight of 211.3 . The compound appears as a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H21NO2/c1-2-15-12(14)10-6-7-11-5-3-4-8-13(11)9-10/h10-11H,2-9H2,1H3/t10-,11-/m1/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Properties

IUPAC Name

ethyl (3S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-2-15-12(14)10-6-7-11-5-3-4-8-13(11)9-10/h10-11H,2-9H2,1H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWZXKPBSHGFEO-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2CCCCN2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H]2CCCCN2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001167477
Record name 2H-Quinolizine-3-carboxylic acid, octahydro-, ethyl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19728-77-9
Record name 2H-Quinolizine-3-carboxylic acid, octahydro-, ethyl ester, trans-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19728-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Quinolizine-3-carboxylic acid, octahydro-, ethyl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Ethyl octahydro-1H-quinolizine-3-carboxylate
Reactant of Route 2
trans-Ethyl octahydro-1H-quinolizine-3-carboxylate
Reactant of Route 3
trans-Ethyl octahydro-1H-quinolizine-3-carboxylate
Reactant of Route 4
trans-Ethyl octahydro-1H-quinolizine-3-carboxylate
Reactant of Route 5
trans-Ethyl octahydro-1H-quinolizine-3-carboxylate
Reactant of Route 6
trans-Ethyl octahydro-1H-quinolizine-3-carboxylate

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